[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a dichlorophenyl derivative and a thioamide. The piperazine ring is then introduced through a nucleophilic substitution reaction with a pyridine derivative. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity .
Biology
In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids .
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone: Unique due to its specific substituents and ring structure.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18Cl2N4OS |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H18Cl2N4OS/c1-13-18(28-19(24-13)17-14(21)5-4-6-15(17)22)20(27)26-11-9-25(10-12-26)16-7-2-3-8-23-16/h2-8H,9-12H2,1H3 |
InChI Key |
ZYGZXGNAWOXEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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